molecular formula C15H10ClN3O2 B5738628 (Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal

(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal

Cat. No.: B5738628
M. Wt: 299.71 g/mol
InChI Key: OEVJPMIWESOQHV-CSKARUKUSA-N
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Description

(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal is a synthetic organic compound that features a benzoxazole ring substituted with a chlorine atom, a pyridine ring, and an enal group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzoxazole ring, followed by chlorination. The pyridine ring can be introduced through a coupling reaction, and the enal group can be formed via an aldol condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the enal group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.

    Substitution: The chlorine atom on the benzoxazole ring can be a site for nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Research into its mechanism of action and potential therapeutic applications is ongoing.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal would depend on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enone
  • (Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-ol

Uniqueness

The uniqueness of (Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-11-4-5-13-12(7-11)19-15(21-13)10(9-20)8-18-14-3-1-2-6-17-14/h1-9H,(H,17,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVJPMIWESOQHV-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC=C(C=O)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/C=C(\C=O)/C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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